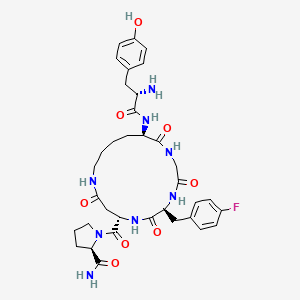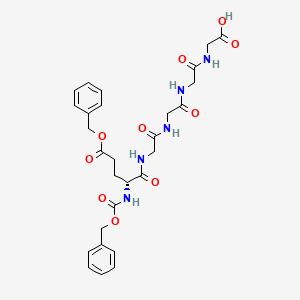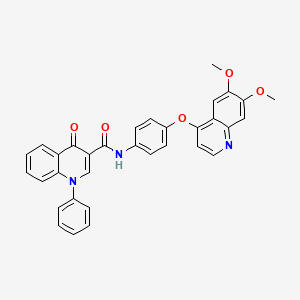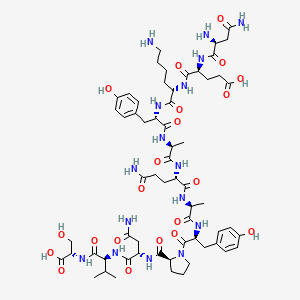
H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH” is a peptide composed of thirteen amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfide bonds.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
The major products of these reactions include modified peptides with altered properties, such as increased stability or altered biological activity.
科学的研究の応用
Chemistry
In chemistry, peptides like “H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH” are used as model compounds to study peptide bond formation, folding, and stability. They are also employed in the development of new synthetic methods and materials.
Biology
In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It serves as a tool to investigate the structure and function of proteins.
Medicine
In medicine, peptides are explored for their therapeutic potential They can act as hormones, neurotransmitters, and antimicrobial agents
Industry
In industry, peptides are used in the production of cosmetics, food additives, and biodegradable materials. They can also be employed in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. These interactions can modulate biological processes, leading to various effects. For example, peptides can inhibit enzyme activity, activate signaling pathways, or disrupt cell membranes.
類似化合物との比較
Similar Compounds
H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OH: This peptide sequence is unique due to its specific arrangement of amino acids.
H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-NH2: A similar peptide with an amide group at the C-terminus instead of a hydroxyl group.
H-Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser-OMe: A similar peptide with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence and the presence of a hydroxyl group at the C-terminus. This structural feature can influence its biological activity and stability, making it distinct from other similar peptides.
特性
分子式 |
C61H90N16O21 |
|---|---|
分子量 |
1383.5 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H90N16O21/c1-29(2)49(59(95)75-43(28-78)61(97)98)76-57(93)41(27-47(66)83)73-58(94)44-9-7-23-77(44)60(96)42(25-33-12-16-35(80)17-13-33)74-51(87)31(4)67-53(89)38(18-20-45(64)81)69-50(86)30(3)68-56(92)40(24-32-10-14-34(79)15-11-32)72-54(90)37(8-5-6-22-62)71-55(91)39(19-21-48(84)85)70-52(88)36(63)26-46(65)82/h10-17,29-31,36-44,49,78-80H,5-9,18-28,62-63H2,1-4H3,(H2,64,81)(H2,65,82)(H2,66,83)(H,67,89)(H,68,92)(H,69,86)(H,70,88)(H,71,91)(H,72,90)(H,73,94)(H,74,87)(H,75,95)(H,76,93)(H,84,85)(H,97,98)/t30-,31-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
InChIキー |
RCVGSFCBAXMTBJ-BDYPCRFLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


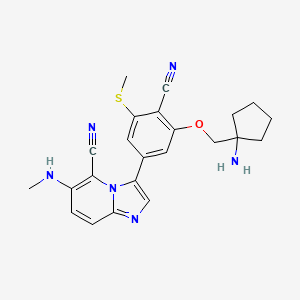
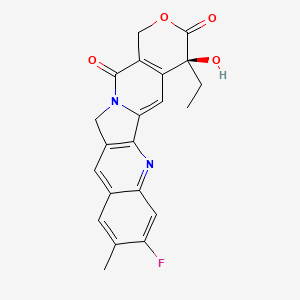
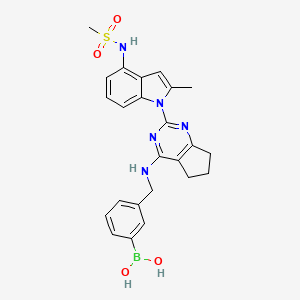

![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)

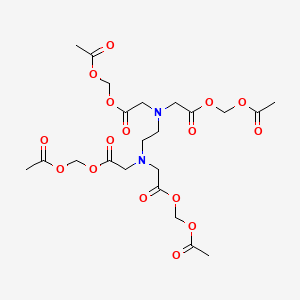
![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)

